
2-(2-Bromo-3-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, along with an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-methoxyphenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and precise control over reaction parameters, leading to consistent product quality and higher yields .
化学反応の分析
Types of Reactions
2-(2-Bromo-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-(2-azido-3-methoxyphenyl)acetic acid or 2-(2-thiocyanato-3-methoxyphenyl)acetic acid.
Oxidation: Formation of 2-(2-bromo-3-methoxybenzaldehyde) or 2-(2-bromo-3-methoxybenzoic acid).
Reduction: Formation of 2-(3-methoxyphenyl)acetic acid.
科学的研究の応用
2-(2-Bromo-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with potential biological activities .
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-5-methoxyphenyl)acetic acid
- 2-Methoxyphenylacetic acid
- 2-(4-Bromo-3-methoxyphenyl)acetic acid
Uniqueness
2-(2-Bromo-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine atom and methoxy group on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the bromine atom at the 2-position allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
2-(2-bromo-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
LJIKMPFFJPTHQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


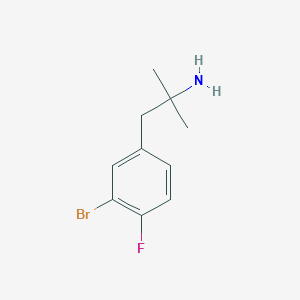
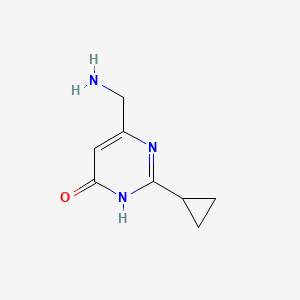
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
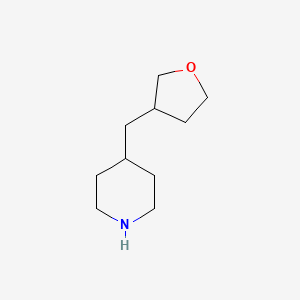
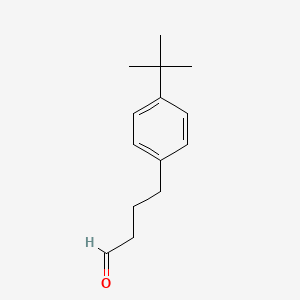
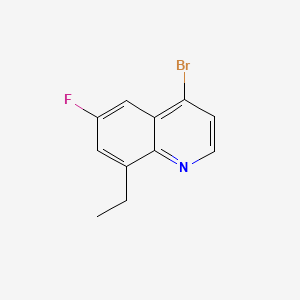

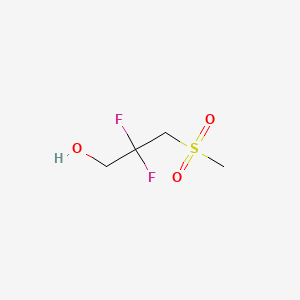
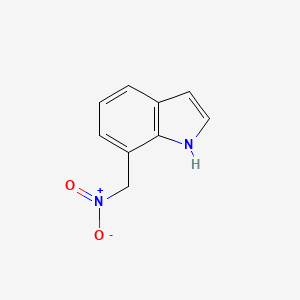
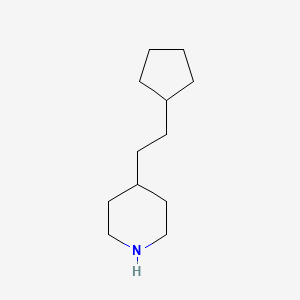
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
